molecular formula C18H17NO B11036951 Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone

Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone

Cat. No.: B11036951
M. Wt: 263.3 g/mol
InChI Key: NHRKOUNXZIHDFD-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenz[b,f]azepine , is a bicyclic compound with the empirical formula C₁₄H₁₃N. It features a fused dibenzazepine ring system and a cyclopropyl group. The compound’s molecular weight is approximately 195.26 g/mol .

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of 10,11-dihydro-5H-dibenz[b,f]azepine. One common approach involves cyclization of an appropriate precursor, such as an imine or an amine, under specific reaction conditions. The cyclization can occur via intramolecular Friedel-Crafts acylation or other related processes.

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves the following steps:

    Formation of the Dibenzazepine Core: Cyclization of a suitable precursor, often an aromatic amine, leads to the formation of the dibenzazepine core.

    Functionalization: Introduction of the cyclopropyl group at a specific position on the dibenzazepine ring system.

Chemical Reactions Analysis

10,11-dihydro-5H-dibenz[b,f]azepine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at different positions on the ring system.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major products depend on the specific reaction conditions and the substituents present.

Scientific Research Applications

10,11-dihydro-5H-dibenz[b,f]azepine finds applications in various fields:

    Medicine: It has been investigated for its potential pharmacological properties, including antipsychotic and antidepressant effects.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing neurotransmitter systems or other cellular processes.

Comparison with Similar Compounds

10,11-dihydro-5H-dibenz[b,f]azepine shares structural features with other dibenzazepine derivatives. its unique combination of a cyclopropyl group and the dibenzazepine core sets it apart.

Similar Compounds

  • Imipramine
  • Amitriptyline
  • Desipramine

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

cyclopropyl(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C18H17NO/c20-18(15-11-12-15)19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15H,9-12H2

InChI Key

NHRKOUNXZIHDFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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